3-Bromo-6-methyl-1H-indazole
Overview
Description
3-Bromo-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been of interest due to its wide variety of biological properties .
Synthesis Analysis
The synthesis of indazoles, including 3-Bromo-6-methyl-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The molecular formula of 3-Bromo-6-methyl-1H-indazole is C8H7BrN2 . Its average mass is 211.059 Da and its monoisotopic mass is 209.979248 Da .Chemical Reactions Analysis
Indazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Scientific Research Applications
Structural Analysis and Biological Activity
3-Bromo-1-methyl-7-nitro-1H-indazole, a compound structurally similar to 3-Bromo-6-methyl-1H-indazole, has been synthesized and characterized using X-ray diffraction and NMR spectroscopy. This research highlights the compound's potential in the field of biological active nitroindazoles and its structural attributes (Cabildo et al., 2011).
Enzymatic Inhibition and Antioxidant Activity
Research on 5-bromo-3-methylindazoles, including a variant closely related to 3-Bromo-6-methyl-1H-indazole, has demonstrated significant inhibitory effects against α-glucosidase activity and antioxidant potential. These findings suggest potential applications in diabetes management and oxidative stress reduction (Mphahlele et al., 2020).
Synthesis and Molecular Structure
The synthesis of 1- and 2-methyl-6,7-dihydro-2H-indazole isomers from compounds including 5-bromo-1-methyl-6,7-dihydro-1H-indazole provides insights into the versatile synthetic applications of bromo-methyl-indazoles in creating structurally diverse molecules (Dandu et al., 2007).
Novel Synthesis Methods
The novel synthesis of 3-substituted indazole derivatives, utilizing 3-bromo-1H-indazole as a starting point, shows the compound's role in the efficient creation of monosubstituted indazole derivatives. This method is applicable in the synthesis of a wide range of molecules, indicating broad utility in chemical research (Welch et al., 1992).
Applications in Antibacterial and Antifungal Research
Indazole compounds, including those similar to 3-Bromo-6-methyl-1H-indazole, have been identified as potent agents against various bacterial and fungal strains. This highlights their potential role in developing new antimicrobial therapies (Panda et al., 2022).
Safety And Hazards
Future Directions
The medicinal properties of indazole, including 3-Bromo-6-methyl-1H-indazole, are of interest for future exploration for the treatment of various pathological conditions . The potential of these compounds to inhibit proangiogenic cytokines associated with tumor development is particularly noteworthy .
properties
IUPAC Name |
3-bromo-6-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAPWGVIHWNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306340 | |
Record name | 1H-Indazole, 3-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-1H-indazole | |
CAS RN |
40598-73-0 | |
Record name | 1H-Indazole, 3-bromo-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40598-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 3-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.